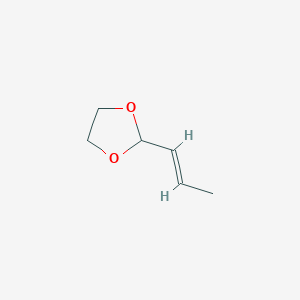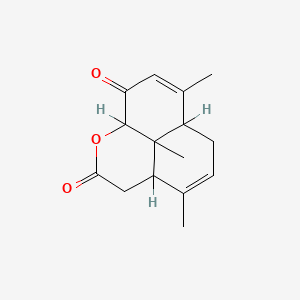
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- is a complex organic compound with a unique polycyclic structure
Vorbereitungsmethoden
The synthesis of naphtho(1,8-bc)pyran derivatives, including our compound of interest, is typically achieved through rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method is efficient and straightforward, allowing for the formation of complex polycyclic structures. The reaction conditions often involve the use of rhodium(III) or rhodium(I) catalysts, which facilitate the oxidative annulation process .
Analyse Chemischer Reaktionen
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Naphtho(1,8-bc)pyran derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Medicine: Some derivatives exhibit biological activity, making them candidates for drug development.
Industry: These compounds are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- involves its interaction with specific molecular targets and pathways. The compound’s polycyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- can be compared with other similar compounds such as:
Naphtho(1,8-bc)pyran-7,8-dione, 6,9-dimethyl-3-(4-methyl-3-pentenyl)-: This compound has a similar polycyclic structure but differs in its substituents and functional groups.
Naphtho(1,8-bc)pyran derivatives: These compounds share the same core structure but vary in their side chains and functional groups, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
104265-17-0 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
6,10,13-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-10-9(2)6-12(16)14-15(10,3)11(8)7-13(17)18-14/h4,6,10-11,14H,5,7H2,1-3H3 |
InChI-Schlüssel |
FZFJBTWPZYFGNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2C(=CC(=O)C3C2(C1CC(=O)O3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
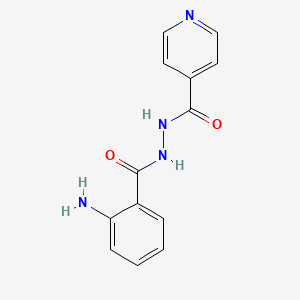
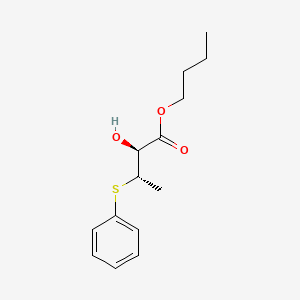
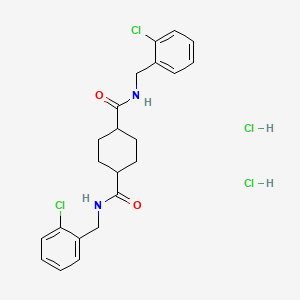
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
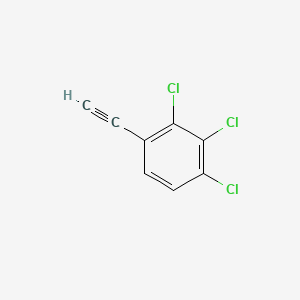
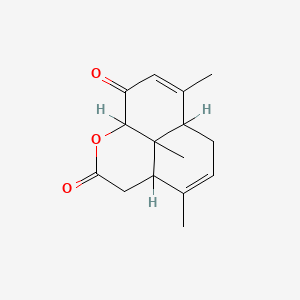
![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)

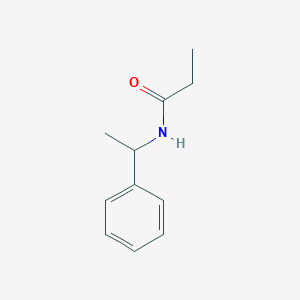
![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)
